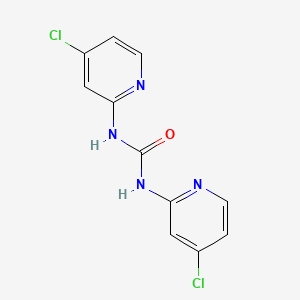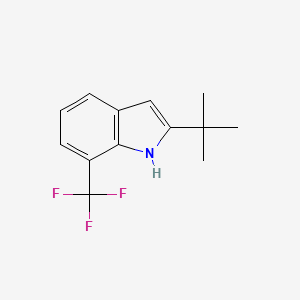
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylthiolation reagent . This method is favored due to its mild reaction conditions, good atom economy, and the use of cheap and readily accessible reagents.
Industrial Production Methods
Industrial production methods for 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole often involve continuous flow processes. These processes are more efficient, versatile, and sustainable compared to batch processes. For example, the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, where the tert-butyl or trifluoromethyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, transition metal catalysts, and electrophilic or nucleophilic agents. For instance, the trifluoromethyl group can be introduced using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated indoles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Applications De Recherche Scientifique
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and lipophilicity
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole can be compared with other indole derivatives that contain different substituents. Similar compounds include:
2-(tert-Butyl)-1H-indole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
7-(trifluoromethyl)-1H-indole: Lacks the tert-butyl group, which affects its stability and lipophilicity.
2-(tert-Butyl)-5-(trifluoromethyl)-1H-indole: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications
The unique combination of the tert-butyl and trifluoromethyl groups in this compound makes it a valuable compound with distinct properties and applications.
Propriétés
Formule moléculaire |
C13H14F3N |
|---|---|
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
2-tert-butyl-7-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C13H14F3N/c1-12(2,3)10-7-8-5-4-6-9(11(8)17-10)13(14,15)16/h4-7,17H,1-3H3 |
Clé InChI |
LELGFVDWOOFGGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



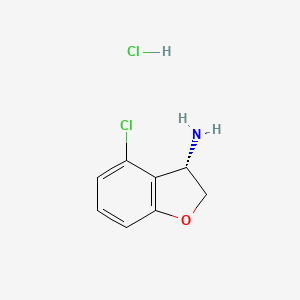

![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
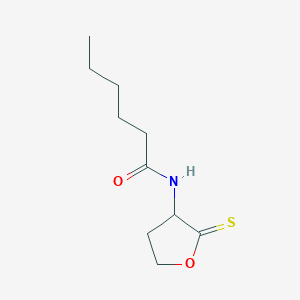
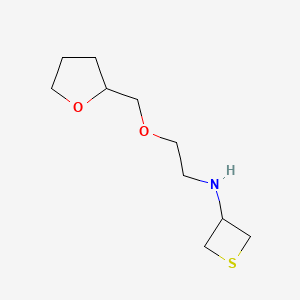
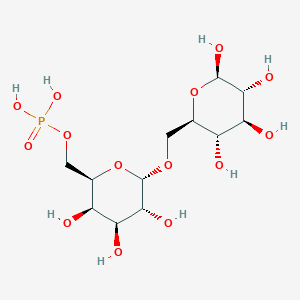
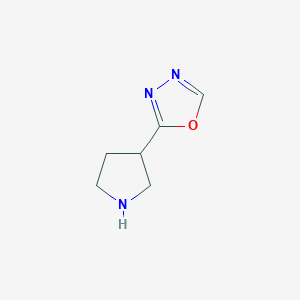
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)

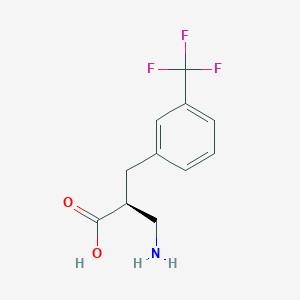
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
